molecular formula C19H24N2O2 B2894515 N-(4-(diisopropylamino)but-2-yn-1-yl)benzofuran-2-carboxamide CAS No. 1396879-05-2

N-(4-(diisopropylamino)but-2-yn-1-yl)benzofuran-2-carboxamide

Cat. No.: B2894515
CAS No.: 1396879-05-2
M. Wt: 312.413
InChI Key: MEDNWGQYKJIEOV-UHFFFAOYSA-N
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Description

N-(4-(diisopropylamino)but-2-yn-1-yl)benzofuran-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzofuran-2-carboxamide core, a privileged scaffold in pharmacology known to be associated with a wide range of biological activities . The benzofuran core is a fused heterocyclic system consisting of benzene and furan rings, and its derivatives are frequently explored in the design of novel therapeutic agents . Specifically, benzofuran-2-carboxamides have been identified as key structural motifs in compounds investigated for their potential anti-proliferative effects, making them valuable tools for oncological research . The structure is further elaborated with a diisopropylamino-butynyl chain, a feature that can influence the compound's physicochemical properties and its interaction with biological targets. The presence of the alkyne linker and the tertiary amine group suggests potential for molecular interactions and makes this compound a versatile intermediate for further synthetic modification, such as through click chemistry or as a building block for constructing more complex molecules. Researchers can utilize this compound as a reference standard, a biochemical tool for target identification, or a lead compound in structure-activity relationship (SAR) studies aimed at developing new pharmacologically active agents. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-14(2)21(15(3)4)12-8-7-11-20-19(22)18-13-16-9-5-6-10-17(16)23-18/h5-6,9-10,13-15H,11-12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDNWGQYKJIEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)C1=CC2=CC=CC=C2O1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Synthetic Feasibility: The diisopropylamino group in the target compound may offer synthetic advantages over analogs like 10-C10 (10% yield) due to steric or reactivity factors .
  • Thermal Stability: Analogs with methoxy or bromo substituents exhibit higher melting points (117–258°C), suggesting that the diisopropylamino group may reduce crystallinity .

Pharmacological and Physicochemical Properties

Activity Against Cholinesterases

  • Tetrahydroacridin-amino analogs (e.g., Compound 14): Demonstrated potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.2–1.5 μM), attributed to the dual binding of the benzofuran and acridin moieties .
  • Target Compound: The diisopropylamino group may reduce AChE affinity compared to acridin derivatives but could enhance selectivity for other targets (e.g., butyrylcholinesterase).

Urea Transport Inhibition

  • Acetamidophenyl analogs (e.g., 1G) : Showed significant inhibition of urea transporter UT-B (IC₅₀ = 0.8–3.2 μM). The benzofuran-carboxamide core is critical for activity, while the acetamidophenyl group modulates solubility .

DNA Targeting

  • Pyrrolidinyl-substituted analogs (e.g., 4.187) : Exhibited strong binding to G-quadruplex DNA (Kd = 10–100 nM), driven by the planar benzofuran and cationic side chains .
  • Target Compound: The diisopropylamino group’s bulkiness may hinder DNA intercalation but could favor protein-protein interaction inhibition.

Preparation Methods

Palladium-Catalyzed C–H Arylation

A key strategy for functionalizing benzofuran scaffolds involves palladium-catalyzed C–H arylation. As demonstrated by, 8-aminoquinoline (8-AQ) directs regioselective C3-arylation of benzofuran-2-carboxamides. Using Pd(OAc)₂ (10 mol%), aryl iodides, and Ag₂CO₃ in toluene at 100°C, diverse aryl groups are installed in yields exceeding 80%. For the target compound, this step could introduce functional groups compatible with subsequent alkyne-amine coupling.

Example Protocol ():

  • Combine benzofuran-2-carboxamide (1.0 equiv), 8-AQ (1.2 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and aryl iodide (1.5 equiv) in toluene.
  • Heat at 100°C for 24 h under argon.
  • Purify via column chromatography (hexane/ethyl acetate).

Transamidation for Amide Diversification

Post-arylation, the 8-AQ directing group is cleaved via transamidation. As reported in, treatment with Boc₂O/DMAP in acetonitrile generates an N-acyl-Boc-carbamate intermediate, which undergoes aminolysis with primary/secondary amines. For the target compound, 4-(diisopropylamino)but-2-yn-1-amine would serve as the nucleophile.

Optimized Transamidation ():

  • Dissolve C3-arylated benzofuran (1.0 equiv) in MeCN.
  • Add Boc₂O (2.0 equiv) and DMAP (0.1 equiv), stir at 60°C for 5 h.
  • Concentrate, redissolve in toluene, add 4-(diisopropylamino)but-2-yn-1-amine (1.5 equiv).
  • Stir at 60°C for 6–12 h, purify via chromatography.
    Yields for analogous transamidations range from 56–97%.

Synthesis of 4-(Diisopropylamino)but-2-yn-1-amine

Propargylation of Diisopropylamine

The alkyne-amine side chain is synthesized via propargylation of diisopropylamine. A Sonogashira coupling or nucleophilic substitution on propargyl bromide can be employed:

Propargyl Bromide Route ():

  • React propargyl bromide (1.2 equiv) with diisopropylamine (1.0 equiv) in THF.
  • Add K₂CO₃ (2.0 equiv), stir at 25°C for 12 h.
  • Extract with EtOAc, concentrate to obtain 4-(diisopropylamino)but-2-yn-1-amine.

Amide Bond Formation Strategies

Carboxylic Acid Activation

Benzofuran-2-carboxylic acid is activated as an acid chloride or mixed anhydride before coupling with the amine:

Acid Chloride Method ():

  • Treat benzofuran-2-carboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) at reflux for 2 h.
  • Remove excess SOCl₂, dissolve in DCM.
  • Add 4-(diisopropylamino)but-2-yn-1-amine (1.1 equiv) and Et₃N (2.0 equiv), stir at 0°C→25°C for 4 h.
  • Isolate via filtration (yield: 75–85%).

Coupling Reagents

Modern coupling agents like HATU or EDCI improve efficiency:

HATU-Mediated Coupling ():

  • Mix benzofuran-2-carboxylic acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF.
  • Add amine (1.2 equiv), stir at 25°C for 6 h.
  • Purify by HPLC (yield: 88–92%).

Alternative Routes via Direct Functionalization

Copper-Catalyzed Alkyne Amination

A patent () describes CuI-catalyzed amination of alkynes with amines. Applying this to propargyl bromide and diisopropylamine could streamline side-chain synthesis:

CuI Protocol ():

  • Combine propargyl bromide (1.0 equiv), diisopropylamine (2.0 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv) in dioxane.
  • Heat at 80°C for 8 h.
  • Extract with EtOAc (yield: 70%).

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
C–H Arylation + Transamidation Pd catalysis, Boc₂O/DMAP transamidation 60–97% High modularity, mild conditions Multi-step, requires directing group
Acid Chloride Coupling SOCl₂ activation, amine coupling 75–85% Simple, scalable Harsh conditions (SOCl₂ handling)
HATU-Mediated Room-temperature coupling 88–92% High efficiency, minimal byproducts Cost of coupling reagents

Q & A

Q. What are the common synthetic routes for N-(4-(diisopropylamino)but-2-yn-1-yl)benzofuran-2-carboxamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization or coupling reactions.
  • Step 2 : Functionalization of the alkyne chain (e.g., introducing diisopropylamino groups via nucleophilic substitution or amidation).
  • Step 3 : Final coupling using reagents like EDCI/HOBt or DCC to link the benzofuran moiety to the alkyne-amine backbone .
  • Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures .

Table 1 : Example Synthesis Protocol from Analogous Compounds

StepReagents/ConditionsYieldReference
1Benzofuran-2-COCl + propargylamine, DCM, 0°C65%
2Diisopropylamine, K₂CO₃, DMF, 80°C72%
3EDCI/HOBt, THF, RT58%

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm backbone connectivity (e.g., benzofuran protons at δ 7.2–7.6 ppm, alkyne signals at δ 2.3–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₅N₂O₂: 325.1918) .
  • X-ray Crystallography : For resolving stereochemistry in crystalline derivatives .

Q. What preliminary biological screening assays are used for this compound?

  • Enzyme Inhibition : Testing against acetylcholinesterase or kinases using fluorometric/colorimetric assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding : Radioligand displacement studies for GPCRs (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Lowering temperature during amide coupling reduces side reactions (e.g., from RT to 0°C) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use of Pd/Cu for alkyne-amine coupling steps improves efficiency .
  • Inert Atmosphere : N₂ or Ar prevents oxidation of sensitive groups (e.g., amines) .

Q. How do structural modifications (e.g., substituents on benzofuran) affect bioactivity?

Table 2 : Structure-Activity Relationship (SAR) Trends in Analogous Compounds

SubstituentBiological EffectMechanismReference
Methoxy (OCH₃)↑ Anticancer activityEnhanced membrane permeability
Chloro (Cl)↑ Enzyme inhibitionElectrophilic interaction with catalytic sites
Diisopropylamino↑ Receptor bindingTertiary amine stabilizes cation-π interactions

Contradictions in data (e.g., variable IC₅₀ values across studies) may arise from assay conditions (e.g., pH, cell type) or impurities .

Q. What strategies resolve discrepancies in reported pharmacological data?

  • Dose-Response Replication : Validate activity across multiple labs using standardized protocols .
  • Metabolite Analysis : LC-MS to rule out degradation products interfering with assays .
  • Computational Modeling : Docking studies to clarify binding modes (e.g., AutoDock Vina) .

Q. What safety protocols are critical for handling this compound?

  • Storage : -20°C under inert gas (N₂/Ar) to prevent hydrolysis .
  • PPE : Gloves, lab coat, and respiratory protection (NIOSH-approved) due to potential neurotoxicity .
  • Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

Methodological Notes

  • Key References : Synthesis (), SAR (), Safety ().

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